![molecular formula C19H24N2O5 B14958423 6,7-dimethoxy-4-methyl-3-[2-(4-methylpiperazino)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B14958423.png)
6,7-dimethoxy-4-methyl-3-[2-(4-methylpiperazino)-2-oxoethyl]-2H-chromen-2-one
Description
6,7-Dimethoxy-4-methyl-3-[2-(4-methylpiperazino)-2-oxoethyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzopyran-2-one core with specific substitutions:
- 6,7-Dimethoxy groups: Enhance electron density and influence pharmacokinetic properties.
- 4-Methyl group: Modulates steric effects and lipophilicity.
Coumarins are renowned for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Structural elucidation of such derivatives often employs crystallographic tools like SHELXL .
Properties
Molecular Formula |
C19H24N2O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]chromen-2-one |
InChI |
InChI=1S/C19H24N2O5/c1-12-13-9-16(24-3)17(25-4)11-15(13)26-19(23)14(12)10-18(22)21-7-5-20(2)6-8-21/h9,11H,5-8,10H2,1-4H3 |
InChI Key |
YZYGIWLJFNVGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N3CCN(CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-methyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2H-chromen-2-one typically involves multiple steps The piperazine moiety is then attached through a series of reactions that include nucleophilic substitution and condensation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-methyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
6,7-Dimethoxy-4-methyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-methyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The chromenone core may also play a role in binding to biological molecules, influencing various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Findings and Implications
Anti-Corrosive vs. Pharmacological Applications: The azo-substituted coumarins in demonstrate anti-corrosive behavior, attributed to electron-withdrawing nitro groups enhancing adsorption on metal surfaces .
Antimicrobial Activity: Thiazolidine-4-one derivatives () exhibit antimicrobial properties, likely due to the thiazolidinone ring’s ability to disrupt microbial membranes . The target compound’s piperazine group may offer different mechanisms, such as enzyme inhibition.
Synthetic Utility :
- The chromenyl-substituted analogue (OMXX-280970-01) serves as a synthesis intermediate with a molecular weight of 436.46 g/mol . The target compound’s piperazine side chain could facilitate modular derivatization for drug discovery.
Solubility and Bioavailability :
Data-Driven Insights
Table 2: Elemental and Spectroscopic Comparisons
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